8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- is a compound that belongs to the family of quinoline derivatives. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a methylene bridge connecting two 8-quinolinol moieties, with a para-methoxyphenyl group attached to one of the quinoline rings. The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.
The compound is classified under organic compounds, particularly within the category of heterocyclic aromatic compounds due to its quinoline structure. It is also categorized as a biaryl compound due to the presence of two aromatic systems linked by a methylene group. The chemical structure can be described using the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.
The synthesis of 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- can be achieved through several synthetic routes:
These methods emphasize achieving high selectivity for the desired product while minimizing side reactions.
The molecular formula for 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- is CHNO. Its structure consists of two 8-hydroxyquinoline units linked by a methylene (-CH-) bridge, with a methoxy group (-OCH) attached to one of the phenyl rings.
8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- can participate in various chemical reactions:
The mechanism of action for 8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis- is primarily related to its interaction with biological targets:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used for characterization.
The therapeutic trajectory of 8-hydroxyquinoline (8-HQ) derivatives originated with early 20th-century antiseptics and antifungals, leveraging their intrinsic metal-chelating properties. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), developed in the 1930s, demonstrated broad-spectrum antimicrobial activity but was later repurposed upon discovering its ability to cross the blood-brain barrier and modulate metal homeostasis in neurodegenerative contexts [1] [5]. By the 2000s, research pivoted toward bis-8-HQ architectures, exemplified by PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), which improved upon clioquinol’s solubility and reduced toxicity while maintaining copper/zinc ionophore activity in Alzheimer’s models [1] [8].
Table 1: Evolution of Key 8-Quinolinol Derivatives
Compound | Structural Features | Primary Therapeutic Shift | Key Advancement |
---|---|---|---|
Clioquinol | Monomeric, halogenated (5-Cl, 7-I) | Antimicrobial → Neuroprotection | First CNS-penetrating chelator |
PBT2 | Monomeric, di-chlorinated, N-methylated | Neuroprotection | Enhanced solubility and reduced toxicity |
Bis-8-quinolinols | Methylene-bridged dimers | Multitarget anticancer/antimicrobial | Cooperative metal chelation & enhanced potency |
The advent of bis-8-HQ scaffolds like 7,7'-[(4-methoxyphenyl)methylene]bis-8-quinolinol represents a strategic leap toward multifunctional ligands. These compounds exploit synergistic chelation—where two 8-HQ units connected via aromatic linkers simultaneously engage multiple metal ions or biological targets. Early studies confirmed such dimers exhibit up to 10-fold lower IC50 against cancer cell lines than monomers due to enhanced target avidity and reduced off-target effects [2] [4].
Coordination Chemistry and Chelation Dynamics
The methylene-bridged bis-8-HQ scaffold creates a binuclear binding pocket, enabling simultaneous coordination of two transition metal ions (e.g., Cu2+, Zn2+, Fe3+). Each 8-HQ unit acts as a bidentate O−,N-donor, forming stable 5-membered chelate rings with metal ions. The central 4-methoxyphenyl spacer adjusts the distance between chelating units, optimizing geometry for bridging di-metallic centers [2] [9]. This configuration enhances thermodynamic stability (log β > 16 for Cu2+ complexes) and enables "metal shuttle" functionality, redistributing cellular metal pools to disrupt oncogenic signaling pathways [4] [10].
Table 2: Coordination Modes of Bis-8-Quinolinol Derivatives
Ligand Geometry | Preferred Metal Ions | Stoichiometry (Metal:Ligand) | Biological Consequence |
---|---|---|---|
Monodentate-per-unit | Cu2+, Zn2+ | 2:1 | ROS generation via Fenton chemistry |
Bridged-bidentate | Fe3+ | 2:1 | Proteasome inhibition |
Tandem-chelation | V4+/V5+ | 1:1 (distorted octahedral) | Catalytic oxidation of biomolecules |
Conformational Dynamics and Planarity
The dihedral angle between the 4-methoxyphenyl linker and quinolinol rings dictates spatial orientation and target engagement. Density functional theory (DFT) calculations reveal a preferred syn-conformation (15–30° dihedral angle), positioning both 8-HQ units on the same side of the methoxybenzyl plane. This arrangement facilitates:
Electronic Modulation via Quinoline Substitution
Electron-donating groups (e.g., −CH3, −OCH3) at the 7-position significantly alter electron density at the phenolic oxygen:
Electron-Donating Effects on Reactivity
The para-methoxy group exerts dual electronic influences:
Hydrophobic/Hydrophilic Partitioning
The 4-methoxyphenyl group enhances log P by 1.5 units versus unsubstituted phenyl analogs, significantly altering membrane permeability:
Target-Specific Bioactivity Enhancements
Table 3: Bioactivity Modulation by 4-Methoxyphenyl Substitution
Biological Target | Activity (Monomeric 8-HQ) | Activity (Bis-8-HQ w/ 4-MeO-C6H4 Linker) | Proposed Mechanism |
---|---|---|---|
HDAC (Class I/IIb) | IC50 = 85 μM | IC50 = 0.7 μM | Zinc ejection from catalytic site |
Proteasome (chymotrypsin-like) | Inhibition = 22% at 10 μM | Inhibition = 89% at 10 μM | Allosteric blockade of β5 subunit |
Topoisomerase IIα | Weak intercalation | DNA cleavage EC50 = 1.2 μM | Stabilization of cleavage complex via π-stacking |
The methoxy group’s role extends beyond passive permeability enhancement:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7